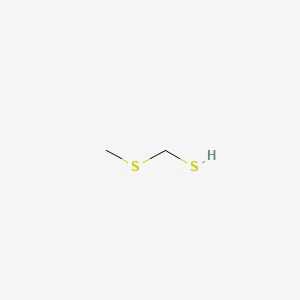

Methylsulfanylmethanethiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a colorless liquid with a pungent, sulfurous aroma . This compound is known for its distinctive odor and is used in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Methylsulfanylmethanethiol can be synthesized from cyclopropane, 1-bromo-1-(methylthio)- . The reaction involves the use of specific reagents and conditions to achieve the desired product. The synthesis process typically requires careful control of temperature and pressure to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, methylthiomethylmercaptan is produced through the thiolation of methanol . This process involves the use of tungsten-alumina catalysts promoted with an alkali metal. The reaction is carried out at moderate temperatures and pressures to optimize the production efficiency .

化学反应分析

2.1. Redox Reactions

-

Disulfide formation : Oxidation by halogens (e.g., Br₂) or atmospheric oxygen generates bis(methylsulfanyl)methane disulfide (CH₃SCH₂SSCH₂SCH₃) :

2CH SCH SH+Br →CH SCH SSCH SCH +2HBrKinetic studies show this reaction proceeds via a radical chain mechanism, with thiyl radicals (CH₃SCH₂S- ) as intermediates .

-

Oxidation to sulfonic acids : Strong oxidants like hydrogen peroxide convert the thiol group to sulfonic acid (-SO₃H) :

CH SCH SH+3H O →CH SCH SO H+3H O

2.2. Nucleophilic Substitution

The thiol group acts as a nucleophile in Michael additions and SN2 reactions:

-

Michael addition to α,β-unsaturated carbonyls : Computational studies (M06-2X/6-311+G(d,p)) predict exothermic adduct formation with electron-deficient alkenes (e.g., acrylamide) . Activation barriers for methanethiolate (CH₃S⁻) addition to maleimides are lower (~8 kcal/mol) compared to propynamides (~15 kcal/mol) .

2.3. Metal Complexation

Methylsulfanylmethanethiol binds soft metal ions (e.g., Hg²⁺, Cd²⁺) via its thiolate form, forming stable chelates. This property is exploited in bioremediation and heavy-metal detoxification .

3.1. Radical-Mediated Pathways

Thiyl radicals (- SCH₂SCH₃) form via H-atom abstraction by hydroxyl radicals (- OH) or UV irradiation. These radicals participate in:

-

Hydrogen transfer : Curvature coupling analysis (URVA method) reveals that H-transfer reactions involve O–S bending and S–H bond cleavage, with activation energies ~31 kcal/mol .

-

Polymerization : Initiates radical chain reactions in hydrocarbon matrices, leading to cross-linked polysulfides .

3.2. Acid/Base-Catalyzed Reactions

-

Deprotonation : pKa of the thiol group is ~10, enabling deprotonation to thiolate (CH₃SCH₂S⁻) in basic media, enhancing nucleophilicity .

-

Thiol-disulfide exchange : Reversible under physiological conditions, facilitating dynamic covalent chemistry :

RS SR+2R SH↔2RSH+R S SR

Comparative Reaction Thermodynamics

| Reaction Type | ΔG‡ (kcal/mol) | ΔH (kcal/mol) | Key Reference |

|---|---|---|---|

| Disulfide formation (Br₂) | 12.5 | -28 | |

| Michael addition (maleimide) | 8.2 | -29 | |

| H-transfer (UV-induced) | 31.3 | -1.4 |

科学研究应用

Methylsulfanylmethanethiol, also known as 2-methylthioethanethiol, is an organosulfur compound that has garnered attention for its various applications in scientific research and industry. This article will explore its applications across several domains, including its biological effects, potential therapeutic uses, and industrial applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound has the molecular formula C2H6S2 and features a thiol group, which is responsible for many of its chemical properties. The presence of sulfur in its structure allows it to participate in various biochemical reactions, making it a compound of interest in both biological and industrial contexts.

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. In studies involving mouse and human macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as interleukin-1β and interleukin-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It helps mitigate oxidative stress by scavenging free radicals, which can lead to cellular damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

Potential Cancer Treatment

This compound has shown promise in cancer research as well. In vitro studies suggest that it may inhibit tumor growth by inducing cellular senescence and reducing metastatic potential in cancer cells. Animal models have indicated that treatment with this compound can suppress tumor growth and alter signaling pathways associated with cancer progression .

Skin Health

The compound is being explored for its applications in dermatology. Preliminary studies indicate that it may improve skin quality by enhancing keratin synthesis and reducing inflammation associated with skin disorders such as rosacea and dermatitis .

Flavoring Agent

Due to its strong odor and flavor profile, this compound is utilized as a flavoring agent in the food industry. Its distinct aroma can enhance the sensory experience of various food products.

Chemical Synthesis

In organic chemistry, this compound serves as a reagent in the synthesis of other sulfur-containing compounds. Its ability to donate sulfur makes it valuable in creating thiols and sulfides used in pharmaceuticals and agrochemicals .

Table 1: Biological Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |

| Antioxidant | Scavenging free radicals | |

| Tumor growth suppression | Induction of cellular senescence |

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Flavoring Agent | Enhances sensory profiles in food |

| Chemical Synthesis | Used as a reagent for thiol synthesis |

Case Study 1: Inhibition of Inflammation

In a controlled study involving human macrophages, participants were administered this compound to assess its impact on inflammatory markers. Results showed a significant decrease in interleukin-1β levels following treatment, supporting its potential use in managing inflammatory conditions.

Case Study 2: Cancer Research

A study conducted on mice with xenografted tumors treated with this compound revealed reduced tumor size compared to control groups. The treatment altered key signaling pathways involved in cell proliferation and survival, indicating a promising avenue for future cancer therapies.

作用机制

The mechanism of action of methylthiomethylmercaptan involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile, participating in reactions that involve the transfer of sulfur atoms. Its effects are mediated through its ability to form strong bonds with other molecules, influencing their chemical properties and reactivity .

相似化合物的比较

Methylsulfanylmethanethiol can be compared with other similar organosulfur compounds :

Methanethiol (Methyl mercaptan): This compound has a similar structure but differs in its chemical properties and applications.

Ethanethiol: Another related compound, ethanethiol, has a slightly different molecular structure and is used in different industrial applications.

Dimethyl disulfide: Formed from the oxidation of methylthiomethylmercaptan, this compound has distinct chemical properties and uses.

Uniqueness: this compound is unique due to its specific molecular structure and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

属性

CAS 编号 |

29414-47-9 |

|---|---|

分子式 |

C2H6S2 |

分子量 |

94.2 g/mol |

IUPAC 名称 |

methylsulfanylmethanethiol |

InChI |

InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3 |

InChI 键 |

IXBUFAUQDFHNGI-UHFFFAOYSA-N |

SMILES |

CSCS |

规范 SMILES |

CSCS |

密度 |

1.040-1.046 |

Key on ui other cas no. |

29414-47-9 |

物理描述 |

Almost colourless liquid; Pungent, sulfureous aroma |

Pictograms |

Irritant |

溶解度 |

Soluble in water Soluble (in ethanol) |

同义词 |

(methylthio)methanethiol MeSCH2SH |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。